2-Chloro-N-(3-ethoxypropyl)nicotinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-ethoxypropyl)nicotinamide typically involves the reaction of 2-chloronicotinoyl chloride with 3-ethoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis (IR, NMR, MS), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-ethoxypropyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the nicotinamide core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
- Substituted nicotinamide derivatives.
- Oxidized or reduced forms of the compound.
- Nicotinic acid derivatives from hydrolysis .
Scientific Research Applications
2-Chloro-N-(3-ethoxypropyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role in DNA repair and cellular metabolism.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-ethoxypropyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide core is known to participate in redox reactions, influencing cellular energy metabolism and DNA repair processes. The compound may also act as an inhibitor or activator of specific enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: Compared to its similar compounds, 2-Chloro-N-(3-ethoxypropyl)nicotinamide is unique due to the presence of the ethoxypropyl chain, which may impart distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-(3-ethoxypropyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-8-4-7-14-11(15)9-5-3-6-13-10(9)12/h3,5-6H,2,4,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCZDFIUPQTTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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